REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:8]=[CH:7][NH:6][N:5]=1)([O-:3])=[O:2].Br[C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[C:12]([CH3:17])[CH:11]=1.N1CCC[C@H]1C(O)=O.C(=O)([O-])[O-].[K+].[K+]>CS(C)=O.O.[Cu]I>[CH3:17][C:12]1[CH:11]=[C:10]([N:6]2[CH:7]=[CH:8][C:4]([N+:1]([O-:3])=[O:2])=[N:5]2)[CH:15]=[CH:14][C:13]=1[CH3:16] |f:3.4.5|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=NNC=C1
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)C)C
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1[C@H](C(=O)O)CCC1
|
Name
|
|
Quantity
|
14.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
CuI
|
Quantity
|
1.6 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred overnight at 85° C. in an oil bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 250-mL round bottom flask purged
|
Type
|
TEMPERATURE
|
Details
|
maintained with an inert atmosphere of nitrogen
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with 4×100 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
The resulting mixture was washed with 3×100 mL of water and 1×100 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The mixture was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The solids were filtered out
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated under vacuum
|
Type
|
WASH
|
Details
|
eluted with ethyl acetate/petroleum ether (1:10)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1C)N1N=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 9% | |
YIELD: CALCULATEDPERCENTYIELD | 8.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |